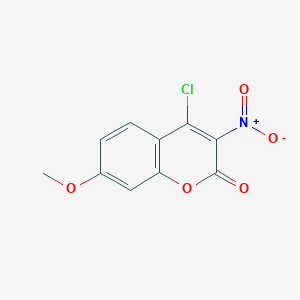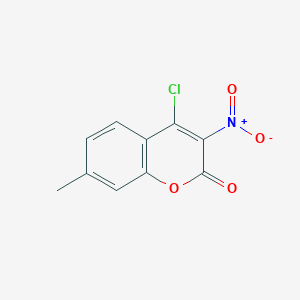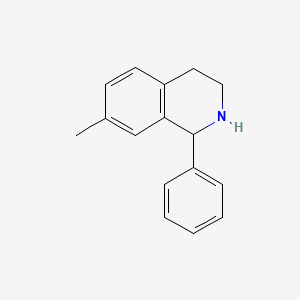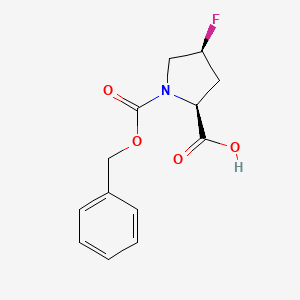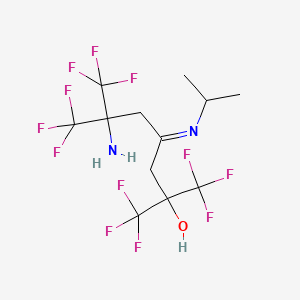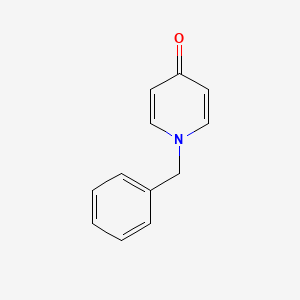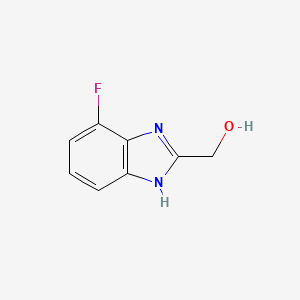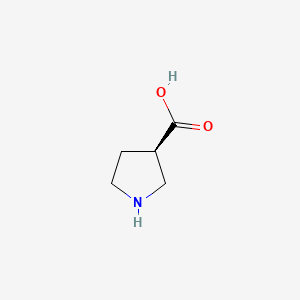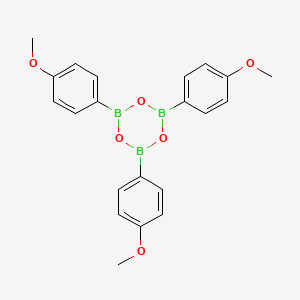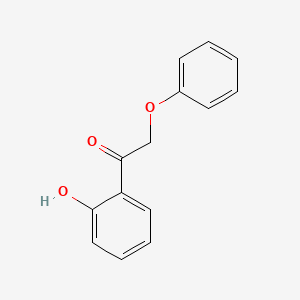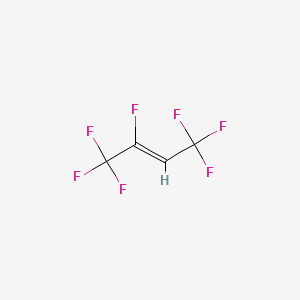
1,1,1,2,4,4,4-Heptafluoro-2-butene
概要
説明
1,1,1,2,4,4,4-Heptafluoro-2-butene is a highly fluorinated hydrocarbon with the molecular formula C4HF7. It is an unsaturated compound characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of significant interest in various scientific and industrial applications due to its stability and reactivity under specific conditions .
作用機序
Target of Action
1,1,1,2,4,4,4-Heptafluoro-2-butene primarily targets the refrigeration and air conditioning systems as a low-global-warming-potential (GWP) refrigerant . It is designed to replace traditional refrigerants that are harmful to the ozone layer.
Mode of Action
This compound interacts with the refrigeration system by undergoing phase changes (from liquid to gas and vice versa) to absorb and release heat. The fluorine atoms in its structure enhance its stability and efficiency in heat transfer processes .
Biochemical Pathways
evaporation and condensation cycles . These cycles are crucial for its function as a refrigerant, allowing it to efficiently transfer heat and maintain desired temperatures .
Result of Action
The molecular effect of this compound is the efficient transfer of heat . At the cellular level, in the context of industrial systems, it helps maintain optimal operating temperatures, thereby enhancing the efficiency and lifespan of the equipment .
Action Environment
Environmental factors such as temperature and pressure significantly influence the efficacy and stability of this compound. Higher ambient temperatures and pressures can enhance its heat transfer capabilities but may also affect its evaporation rate . Proper system design and maintenance are crucial to ensure its optimal performance.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,2,4,4,4-Heptafluoro-2-butene can be synthesized through various methods, including the fluorination of precursor compounds. One common method involves the gas-phase fluorination of 1,1,1,2,4,4,4-heptachlorobutene using a fluorination catalyst. The reaction is typically carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination catalysts and optimized reaction conditions are crucial for efficient industrial production .
化学反応の分析
Types of Reactions: 1,1,1,2,4,4,4-Heptafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Addition Reactions: The double bond in the compound allows for addition reactions with hydrogen, halogens, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a metal catalyst (e.g., palladium).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives.
Addition Reactions: Formation of saturated fluorinated hydrocarbons.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced fluorinated compounds
科学的研究の応用
1,1,1,2,4,4,4-Heptafluoro-2-butene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug development and as a component in medical imaging agents.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes
類似化合物との比較
1,1,1,2,3,3,3-Heptafluoropropane: Another highly fluorinated hydrocarbon with similar properties but a different carbon chain length.
1,1,1,2,3,3,3-Heptafluorobutane: Similar in structure but with a different arrangement of fluorine atoms.
Hexafluoro-2-butene: A related compound with fewer fluorine atoms and different reactivity
Uniqueness: 1,1,1,2,4,4,4-Heptafluoro-2-butene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
特性
IUPAC Name |
1,1,1,2,4,4,4-heptafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7/c5-2(4(9,10)11)1-3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLMZOLKQBEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997355 | |
| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-42-9 | |
| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



